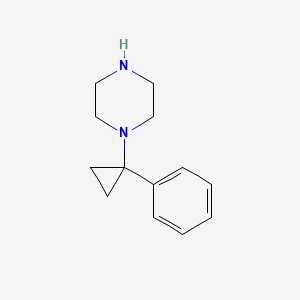

1-(1-Phenylcyclopropyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Phenylcyclopropyl)piperazine is a psychoactive compound belonging to the piperazine family. It is a cyclic amine with the molecular formula C13H18N2. This compound has been studied for its potential therapeutic and toxic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclopropyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide different yields and require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for cyclization reactions .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions and solid-phase synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Phenylcyclopropyl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Phenylcyclopropyl)piperazine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interaction with various biological receptors.

Medicine: Investigated for potential therapeutic effects, including anxiolytic and antidepressant properties.

Industry: Utilized in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of 1-(1-Phenylcyclopropyl)piperazine involves its interaction with GABA (gamma-aminobutyric acid) receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Vergleich Mit ähnlichen Verbindungen

1-Benzylpiperazine (BZP): Another psychoactive piperazine derivative with stimulant properties.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its psychoactive effects and often used in combination with BZP.

1-(4-Methoxyphenyl)piperazine (MeOPP): Exhibits psychoactive and potential therapeutic effects.

Uniqueness: 1-(1-Phenylcyclopropyl)piperazine is unique due to its specific cyclopropyl group attached to the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and influences its interaction with biological targets .

Biologische Aktivität

1-(1-Phenylcyclopropyl)piperazine (PCP) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article explores the biological activity of PCP, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2 and a molecular weight of approximately 206.3 g/mol. The compound features a piperazine ring connected to a phenylcyclopropyl moiety, which contributes to its unique biological properties. The cyclopropyl group is notable for its steric and electronic characteristics, which may influence the compound's interactions with biological targets .

Research indicates that PCP interacts with various receptors and ion channels in the central nervous system (CNS), affecting neurotransmitter systems such as serotonin and dopamine pathways. Notably, it has been identified as a positive allosteric modulator (PAM) of the 5-HT2C receptor, which plays a crucial role in appetite regulation and mood modulation . Additionally, studies suggest that PCP may inhibit certain ion channels, such as KCNQ potassium channels, potentially impacting cardiac rhythm regulation.

Neuropharmacological Activity

PCP has shown promise in preclinical studies for its antidepressant and anxiolytic effects. Its ability to modulate serotonin receptors suggests potential applications in treating mood disorders. For instance, a study highlighted its dual role as both a PAM of 5-HT2C and a negative allosteric modulator of 5-HT2B, indicating its complex interaction profile within the serotonergic system .

Case Studies and Research Findings

- Study on Serotonin Modulation : A study demonstrated that PCP significantly increased the efficacy of serotonin at the 5-HT2C receptor, suggesting its potential as an anti-obesity therapeutic by modulating appetite .

- Cardiac Effects : Another research effort explored PCP's interaction with KCNQ channels, revealing that it could influence cardiac action potentials. This could have implications for developing treatments for arrhythmias or other cardiac conditions.

Comparative Analysis with Similar Compounds

To better understand PCP's unique properties, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound | Structure Type | Main Activity | Notes |

|---|---|---|---|

| This compound | Piperazine derivative | PAM of 5-HT2C | Potential anti-obesity agent |

| Other piperazine derivatives | Various | Antidepressant effects | Varying selectivity for serotonin receptors |

| Cyclopropyl analogs | Cyclopropane-containing | Ion channel modulation | Impact on cardiac rhythm |

Eigenschaften

IUPAC Name |

1-(1-phenylcyclopropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFPWYFVWPLROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693589 |

Source

|

| Record name | 1-(1-Phenylcyclopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-91-9 |

Source

|

| Record name | 1-(1-Phenylcyclopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.